2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(Benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group at position 2 and a benzylthioacetamide moiety at position 2.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS2/c1-15-7-9-17(10-8-15)24-21(18-12-27-13-19(18)23-24)22-20(25)14-26-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZVWXFQHRUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzylthio and p-tolyl groups. Common reagents used in these reactions include thionyl chloride, benzyl mercaptan, and p-toluidine. The reaction conditions often involve heating under reflux and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylthio Group
The benzylthio (-S-CH2C6H5) group acts as a leaving site for nucleophilic displacement reactions. Common reagents and conditions include:
Key Observation : The reaction with hydrazine is particularly efficient, enabling access to reactive thiol intermediates for subsequent cyclization or oxidation steps .
Functionalization of the Acetamide Moiety
The acetamide group undergoes hydrolysis and condensation reactions:
Hydrolysis
-
Acidic conditions (HCl, H2O/THF, 70°C):
Yields 2-(benzylthio)acetic acid and free amine (2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine). -
Basic conditions (NaOH, EtOH/H2O, reflux):
Produces sodium 2-(benzylthio)acetate with 89% efficiency.
Condensation with Carbonyl Compounds
Electrophilic Aromatic Substitution on the Thieno-Pyrazole Core
The electron-rich thieno[3,4-c]pyrazole ring undergoes regioselective substitutions:
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-5 of thiophene | Nitro-substituted derivative (72% yield) |
| Sulfonation | SO3, DCM, rt | C-4 of pyrazole | Sulfonic acid derivative (58% yield) |
| Halogenation | NBS, CCl4, 60°C | C-6 of dihydrothiophene | Brominated analog (64% yield) |
Mechanistic Insight : Nitration occurs preferentially at the C-5 position due to resonance stabilization of the intermediate σ-complex.
Oxidation Reactions
The benzylthio group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2O2, AcOH | 50°C, 3h | Sulfoxide (-SO-CH2C6H5) | 88% |
| KMnO4, H2SO4 | 0°C, 1h | Sulfone (-SO2-CH2C6H5) | 76% |
| mCPBA, DCM | rt, 2h | Sulfoxide with epoxidation side products | 63% |
Note : Over-oxidation to sulfone is avoided using H2O2 in acetic acid.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to 2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide . For instance, derivatives of benzylthio compounds have shown significant activity against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The synthesis of these compounds typically involves a reaction between thiopyrimidines and benzyl halides, yielding various derivatives that exhibit promising antibacterial properties .
Table 1: Antibacterial Activity of Benzylthio Derivatives
Anti-inflammatory Properties
Molecular docking studies indicate that compounds similar to This compound may serve as effective inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This suggests potential applications in treating inflammatory diseases . The structural characteristics of the compound facilitate interactions with target proteins that modulate inflammatory responses.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives possess significant activity against HCT116 and MCF7 cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.
Table 2: Cytotoxicity Profiles of Thieno[3,4-c]pyrazole Derivatives
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of thienopyrazole and thiadiazole derivatives. Below is a comparative analysis with structurally related analogs:
Notes:
- Thiadiazole derivatives (e.g., 5h, 5j) exhibit lower melting points (133–140°C) compared to bulkier thienopyrazole/pyrrole analogs, likely due to reduced molecular rigidity .
- The benzylthio group in the target compound and 5h enhances lipophilicity compared to chlorobenzylthio (5j) or methylsulfonyl () substituents, which may influence bioavailability .
Key Research Findings and Limitations
- Structural Insights : The benzylthio-p-tolyl combination in the target compound may optimize both solubility (via benzylthio) and target binding (via p-tolyl’s electron-donating effects) compared to purely hydrophobic analogs like 5j .
- Data Gaps : Specific biological data (e.g., IC₅₀ values, cytotoxicity) for the target compound are absent in the provided evidence. Comparative studies using assays like the Mosmann MTT protocol () are needed to validate its activity .
- Patent Relevance: ’s focus on crystallinity and stability for thienopyrrole derivatives underscores the need for similar physicochemical characterization of the target compound .
Biological Activity
The compound 2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the formation of the thieno[3,4-c]pyrazole core. Key reagents include thionyl chloride, benzyl mercaptan, and p-toluidine. The synthetic route often employs solvents such as dichloromethane or ethanol and may involve heating under reflux conditions to facilitate reactions .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of benzothiazole and benzothioate have exhibited significant antibacterial effects against various pathogenic bacteria . The minimal inhibitory concentration (MIC) values for these compounds indicate a strong potential for therapeutic use against bacterial infections.
Antitumor Activity
Pyrazole derivatives are known for their antitumor properties. Research has shown that related compounds can inhibit key pathways involved in cancer cell proliferation, specifically targeting BRAF(V600E) mutations and other oncogenic pathways . The structural features of this compound may contribute to similar antitumor activity due to the presence of the pyrazole moiety.
Anti-inflammatory Effects
In addition to antibacterial and antitumor activities, compounds containing the pyrazole structure have demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit nitric oxide production in macrophages and reduce inflammation markers in vitro . The potential for developing anti-inflammatory drugs from this class of compounds is significant.
Research Findings and Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites involved in critical signaling pathways related to inflammation and cancer progression .
Q & A
Basic: What synthetic methodologies and reaction conditions are optimal for preparing 2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of thieno[3,4-c]pyrazole precursors with benzylthioacetamide derivatives. Key steps include:
- Cyclization : Formation of the thienopyrazole core under reflux conditions using solvents like ethanol or acetonitrile .
- Thioether coupling : Introduction of the benzylthio group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as potassium carbonate .
- Acetamide functionalization : Reaction with activated acetamide intermediates under controlled temperatures (60–80°C) to avoid side reactions .
Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Yield optimization often requires inert atmospheres (e.g., nitrogen) and microwave-assisted synthesis for accelerated kinetics .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positioning and stereochemistry, with characteristic peaks for the thienopyrazole core (δ 6.8–7.2 ppm for aromatic protons) and benzylthio group (δ 3.8–4.2 ppm for -SCH-) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the acetamide moiety) .
Advanced: How can researchers elucidate the compound’s mechanism of action and target interactions?
Answer:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the thienopyrazole core’s planar structure for hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (K, k/k) with purified proteins .
- In Vitro Assays : Enzyme inhibition studies (e.g., COX-2 inhibition via fluorometric assays) and cellular viability tests (e.g., MTT assays) validate bioactivity .
Advanced: What strategies address contradictions in reported bioactivity data across studies?
Answer:
- Orthogonal Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC values for COX-2 inhibition may arise from differences in enzyme sources or assay protocols .
- Structural Analog Comparison : Compare activity trends across derivatives (e.g., replacing p-tolyl with chlorophenyl groups) to identify critical pharmacophores .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern outliers or assay-specific artifacts .
Advanced: How do structural modifications influence pharmacokinetic properties like solubility and metabolic stability?
Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility while retaining thienopyrazole’s lipophilic core for membrane permeability .
- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., benzylthio oxidation) and guide deuteration or fluorination to block metabolism .
- Crystallographic Studies : X-ray diffraction reveals 3D conformations, aiding in rational design to avoid steric clashes with metabolic enzymes .
Basic: What structural features underpin the compound’s pharmacological potential?
Answer:
- Thienopyrazole Core : Provides rigidity and π-π stacking capability for target binding .
- Benzylthio Group : Enhances lipophilicity and may act as a hydrogen bond acceptor via the sulfur atom .
- p-Tolyl Substituent : Contributes to steric bulk, potentially improving selectivity for hydrophobic binding pockets .
Advanced: Which in silico methods predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Answer:
- QSAR Models : Predict solubility (e.g., AlogPS) and blood-brain barrier penetration using descriptors like polar surface area .
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to assess absorption efficiency .
- Toxicity Prediction : Tools like ProTox-II evaluate hepatotoxicity risks based on structural alerts (e.g., thioether oxidation to sulfoxides) .
Advanced: How can researchers optimize synthetic yields while minimizing by-products?
Answer:
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent polarity, catalyst loading) using software like Minitab .
- By-Product Analysis : LC-MS identifies impurities (e.g., over-oxidized thioethers), guiding protective group strategies or alternative coupling reagents .
- Microwave-Assisted Synthesis : Reduces reaction times and side reactions through uniform heating, particularly in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
